2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14765614
Molecular Formula: C19H21N3O3
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O3 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 2-(2-methoxyethyl)-1-oxo-N-(2-pyrrol-1-ylethyl)isoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N3O3/c1-25-13-12-22-14-17(15-6-2-3-7-16(15)19(22)24)18(23)20-8-11-21-9-4-5-10-21/h2-7,9-10,14H,8,11-13H2,1H3,(H,20,23) |
| Standard InChI Key | CJJDHVLLCZRRLJ-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC=C3 |
Introduction
2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This compound combines structural elements of isoquinoline and pyrrole, both known for their biological activity. It is identified by the CAS number 1351698-75-3 and has a molecular weight of 339.4 g/mol.
Synthesis
The synthesis of 2-(2-methoxyethyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves multi-step organic reactions. Common methods for synthesizing similar compounds include protective group strategies to ensure selective reactions at specific functional sites. Purification techniques such as recrystallization or chromatography are necessary to isolate the desired compound from by-products.
Medicinal Chemistry and Pharmacology
The structural features of this compound suggest potential uses in medicinal chemistry and pharmacology. Its isoquinoline and pyrrole components are known for their biological activity, which could be leveraged in drug development for various therapeutic targets.
Biological Activity
While specific biological activities of this compound are not detailed, compounds with similar structures have shown promise in interacting with biological systems. Further research is needed to explore its potential therapeutic applications.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for monitoring reaction progress and confirming the identity of the compound. These methods provide detailed information about the molecular structure and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume